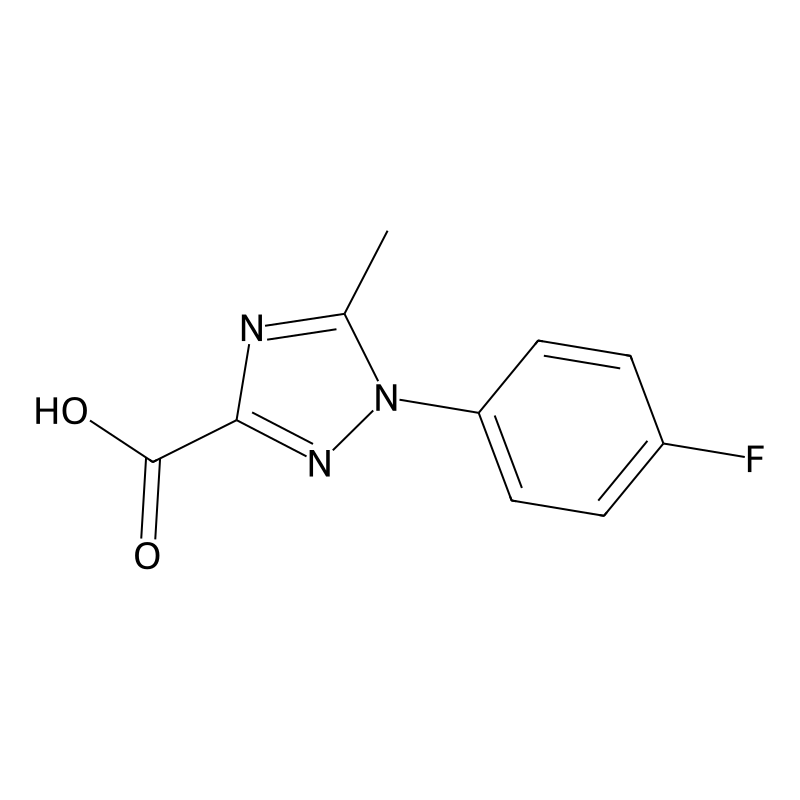

1-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid has the following key properties:

- Chemical Formula: C₁₀H₈FN₃O₂

- Molecular Weight: 221.19 g/mol

- Appearance: Powder

- IUPAC Name: 1-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carboxylic acid

- CAS Number: 103058-62-4

This compound features a triazole ring with a carboxylic acid functional group and a fluorophenyl substituent, which contributes to its chemical reactivity and biological properties .

Potential in Medicinal Chemistry

1-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid (CAS: 103058-62-4) is an organic compound being explored for its potential applications in medicinal chemistry, particularly as a scaffold for drug discovery. The triazole ring structure and carboxylic acid functionality present in the molecule are known to be associated with various biological activities, making it a promising candidate for further investigation [].

Enzyme Inhibition Studies

Studies have shown that this compound possesses inhibitory activity against certain enzymes, including carbonic anhydrases and matrix metalloproteinases (MMPs) [, ]. Carbonic anhydrases are enzymes involved in various physiological processes, and their inhibition can be beneficial in treating diseases like glaucoma and epilepsy []. MMPs are enzymes involved in tissue degradation and are implicated in various pathological conditions, including cancer, arthritis, and cardiovascular diseases [].

Antibacterial Properties

Research suggests that 1-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid exhibits antibacterial activity against certain bacterial strains []. This finding warrants further investigation to determine its potential as a novel antibiotic agent.

- Acid-Base Reactions: The carboxylic acid group can donate protons to form salts.

- Nucleophilic Substitution: The presence of the fluorine atom makes the aromatic ring susceptible to nucleophilic attack.

- Condensation Reactions: It can react with amines to form amides or with alcohols to create esters.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 1-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid exhibits significant biological activity. It has been studied for its potential as:

- Antifungal Agent: The triazole moiety is known for its antifungal properties.

- Antiviral Activity: Similar compounds have shown efficacy against various viral infections.

The specific mechanisms of action may involve inhibition of enzyme pathways critical for pathogen survival .

Several methods exist for synthesizing 1-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid:

- Cyclization Reactions: Starting from appropriate precursors like hydrazines and aldehydes can lead to the formation of the triazole ring.

- Carboxylation: Introducing the carboxylic acid group can be achieved through carbon dioxide insertion or using carbonyl derivatives.

- Substituent Modifications: Fluorination can be performed using fluorinating agents on phenyl rings.

These methods allow for tailored synthesis depending on desired yields and purity levels .

The applications of 1-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid span several fields:

- Pharmaceutical Development: Used as a lead compound in drug discovery for antifungal and antiviral medications.

- Agricultural Chemistry: Potential use as a fungicide due to its antifungal properties.

- Research Tool: Employed in biochemical assays to study enzyme interactions and pathways.

These applications underscore its significance in both industrial and academic settings.

Interaction studies have revealed that 1-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid may interact with various biological targets:

- Enzyme Inhibition: It may inhibit enzymes involved in nucleic acid synthesis or metabolic pathways in pathogens.

- Receptor Binding: Studies suggest potential binding affinity to specific receptors relevant in pharmacology.

Understanding these interactions is crucial for optimizing its use in therapeutic contexts .

Several compounds share structural similarities with 1-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid. Here are some notable examples:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(4-Fluorophenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid | Similar triazole structure | Antifungal properties |

| 1H-[1,2,4]triazole-3-carboxylic acid | Lacks fluorine substituent | Antiviral activity |

| 5-Methyl-[1,2,3]triazole derivatives | Varying substituents on the triazole ring | Diverse biological activities |

The uniqueness of 1-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid lies in its specific combination of functional groups that enhance its reactivity and biological profile compared to these similar compounds.

Molecular Structure and Identification

Molecular Formula (C10H8FN3O2) and Weight (221.19 g/mol)

1-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid possesses the molecular formula C10H8FN3O2 with a molecular weight of 221.19 g/mol [1] [2]. The compound's elemental composition consists of ten carbon atoms, eight hydrogen atoms, one fluorine atom, three nitrogen atoms, and two oxygen atoms, establishing its identity as a substituted triazole carboxylic acid derivative [1] [3]. The molecular weight determination has been confirmed through computational methods and is consistent across multiple chemical databases [2] [3] [4].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C10H8FN3O2 | [1] [2] [3] |

| Molecular Weight | 221.19 g/mol | [1] [2] [3] |

| Exact Mass | 221.19 g/mol | [1] [2] |

IUPAC Nomenclature and Structural Designations

The International Union of Pure and Applied Chemistry nomenclature for this compound is 1-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid [1] [2] [3]. The Chemical Abstracts Service registry number is 103058-62-4, providing unique identification in chemical databases [1] [5] [3]. The compound is also designated by the MDL number MFCD00172410 [5] [3] [4]. Alternative nomenclature includes 1H-1,2,4-Triazole-3-carboxylic acid, 1-(4-fluorophenyl)-5-methyl- [1] [6]. The SMILES notation is represented as CC1=NC(=NN1C2=CC=C(C=C2)F)C(=O)O [1] [2] [3]. The InChI identifier is InChI=1S/C10H8FN3O2/c1-6-12-9(10(15)16)13-14(6)8-4-2-7(11)3-5-8/h2-5H,1H3,(H,15,16) [1] [2] [3]. The corresponding InChI Key is IOKWGFCAXYAKKM-UHFFFAOYSA-N [1] [2] [3].

Structural Features and Conformational Analysis

The molecular structure features a five-membered 1,2,4-triazole ring as the central heterocyclic core, substituted at the 1-position with a 4-fluorophenyl group and at the 5-position with a methyl group [1] [2]. The carboxylic acid functionality is positioned at the 3-position of the triazole ring [1] [2] [3]. The triazole ring system maintains planarity and exhibits aromatic character due to the presence of three nitrogen atoms and two double bonds [7]. The 4-fluorophenyl substituent introduces electron-withdrawing properties through the fluorine atom, which influences the overall electronic distribution of the molecule [8] [9]. The methyl group at the 5-position provides hydrophobic character and affects the conformational flexibility of the structure [8]. The carboxylic acid group enables hydrogen bonding capabilities and contributes to the compound's acid-base properties [6]. Conformational analysis indicates that the molecule can adopt different orientations around the C-N bond connecting the triazole ring to the phenyl group [8] [10].

Physicochemical Properties

Physical State and Appearance

1-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid exists as a solid at room temperature and appears as a powder [3] [4]. The compound maintains stability under ambient conditions when stored properly [3] [11]. The physical appearance is consistent with other triazole carboxylic acid derivatives, exhibiting crystalline characteristics typical of organic carboxylic acids [3] [11].

Solubility Parameters in Various Solvents

The solubility characteristics of this compound are influenced by the presence of both hydrophilic carboxylic acid and hydrophobic aromatic components [8] [12]. The carboxylic acid functionality enhances water solubility through hydrogen bonding interactions, while the fluorophenyl and methyl substituents contribute to solubility in organic solvents [8] [12]. Limited aqueous solubility is expected due to the aromatic nature of the molecule [8]. Polar aprotic solvents such as dimethyl sulfoxide are recommended for dissolution in analytical applications [8] [12]. The compound's solubility profile is similar to other substituted triazole carboxylic acids, requiring careful solvent selection for experimental procedures [12].

Acid-Base Characteristics and pKa Values

The compound exhibits acidic properties due to the carboxylic acid functional group at the 3-position of the triazole ring [6]. The predicted pKa value is 3.37 ± 0.10, indicating moderately strong acid characteristics [6]. This pKa value is consistent with carboxylic acids attached to electron-withdrawing heterocyclic systems [6]. The acid-base behavior enables salt formation with appropriate bases, which can be utilized for purification and formulation purposes [6]. The ionization state of the carboxylic acid group is pH-dependent, affecting the compound's solubility and interaction with biological targets [6].

Stability Profiles under Different Conditions

The compound demonstrates chemical stability under recommended storage conditions [11]. Stability is maintained when stored at room temperature in sealed containers protected from moisture [5] [11]. The triazole ring system provides inherent stability due to its aromatic character and electron distribution [11] [7]. Potential degradation pathways may involve the carboxylic acid group under extreme pH conditions or elevated temperatures [11]. The fluorine substituent contributes to metabolic stability by reducing susceptibility to oxidative degradation [8] [9]. Storage recommendations include protection from light and moisture to maintain compound integrity [5] [12].

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides detailed structural information for 1-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid [10] [13] [14]. Proton NMR analysis reveals characteristic signals for the methyl group attached to the triazole ring, typically appearing as a singlet in the aliphatic region [13] [15]. The aromatic protons of the 4-fluorophenyl group exhibit distinct splitting patterns due to fluorine coupling, providing diagnostic information for structural confirmation [10] [13]. Carbon-13 NMR spectroscopy identifies the carbonyl carbon of the carboxylic acid group, which typically appears downfield due to deshielding effects [13] [15]. The triazole ring carbons show characteristic chemical shifts consistent with nitrogen-containing heterocycles [13] [15]. Fluorine-19 NMR can be employed to analyze the fluorine environment and its coupling interactions with adjacent protons [10] [13].

Infrared (IR) Spectral Analysis

Infrared spectroscopy reveals characteristic absorption bands for the functional groups present in the molecule [13] [15]. The carboxylic acid group exhibits typical stretching vibrations, including a broad O-H stretch in the 2500-3300 cm⁻¹ region and a C=O stretch around 1700 cm⁻¹ [13] [15]. The triazole ring displays characteristic vibrations, with N=N stretching typically observed around 1541 cm⁻¹ [13]. Aromatic C=C stretching vibrations appear at 1541 and 1474 cm⁻¹, consistent with substituted benzene rings [13]. C-H aromatic vibrations are detected in the 2600-3100 cm⁻¹ region [13]. The presence of the fluorine substituent may influence the aromatic C-H stretching frequencies and provide additional diagnostic information [13] [15].

Mass Spectrometry and Fragmentation Patterns

Mass spectrometry confirms the molecular weight and provides fragmentation patterns for structural elucidation [16] [13] [14]. The molecular ion peak appears at m/z 221, corresponding to the calculated molecular weight [16] [13]. Common fragmentation pathways include loss of the carboxylic acid group (loss of 45 mass units) and cleavage of the C-N bond between the triazole and phenyl rings [16] [13]. The 4-fluorophenyl fragment is often observed as a significant peak in the mass spectrum [16] [13]. High-resolution mass spectrometry provides accurate mass determination for elemental composition confirmation [10] [13]. Electrospray ionization techniques are commonly employed for analysis of this compound type [13] [14].

UV-Visible Spectroscopy

Ultraviolet-visible spectroscopy provides information about the electronic transitions within the molecule [17] [13]. The compound exhibits absorption in the ultraviolet region due to π-π* transitions in the aromatic triazole and phenyl rings [17] [13]. The 4-fluorophenyl substituent influences the absorption characteristics through electronic effects [17]. The carboxylic acid group may contribute to the overall absorption profile through n-π* transitions [17] [13]. Absorption maxima are typically observed in the 250-300 nm range, consistent with substituted triazole derivatives [17] [13]. The molar absorptivity values provide quantitative information for analytical applications [17] [13].

Crystallographic Analysis

Crystal System and Unit Cell Parameters

While specific crystallographic data for 1-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid are limited in the literature, related triazole carboxylic acid derivatives typically crystallize in common space groups [18] [19] [20]. Triazole-based compounds frequently adopt monoclinic or triclinic crystal systems [20] [21]. Unit cell parameters for similar compounds show typical values consistent with organic molecular crystals [18] [20]. The presence of the carboxylic acid group influences crystal packing through hydrogen bonding interactions [19] [22]. Crystal growth conditions and solvent selection significantly impact the resulting crystal quality and structure [18] [20].

Molecular Packing and Intermolecular Interactions

Molecular packing in triazole carboxylic acid crystals is dominated by hydrogen bonding interactions involving the carboxylic acid group [19] [22] [23]. The carboxylic acid functionality typically forms dimeric arrangements through O-H···O hydrogen bonds or extended chains through acid-to-triazole nitrogen interactions [19] [22]. The 4-fluorophenyl group participates in π-π stacking interactions and C-H···π contacts with neighboring molecules [23] [24]. Fluorine atoms can engage in C-F···π interactions, contributing to crystal stability [23] [24]. The triazole ring system provides multiple nitrogen acceptor sites for hydrogen bonding [19] [22] [21]. Van der Waals interactions between methyl groups and aromatic rings contribute to the overall packing arrangement [19] [21].

Hirshfeld Surface Analysis of Crystal Structure

Hirshfeld surface analysis provides quantitative insight into intermolecular interactions in triazole carboxylic acid crystals [19] [25] [26]. For related compounds, the most significant contributions to crystal packing arise from H···O/O···H contacts (typically 30-35%), representing hydrogen bonding interactions [19] [25]. H···H contacts contribute approximately 25-30% to the surface interactions, indicating close molecular packing [19] [25] [27]. H···N/N···H interactions account for 15-20% of surface contacts, reflecting triazole nitrogen involvement in hydrogen bonding [19] [25]. Additional contributions include H···C/C···H contacts (4-6%) and various other weak interactions [19] [26]. The fingerprint plots reveal characteristic patterns for carboxylic acid-triazole systems [19] [26] [21]. Quantitative parameters such as molecular volume, surface area, and asphericity provide detailed structural information [19] [25].

Classical Synthetic Approaches

Reactions from Aryl Azides with Ethyl Acetoacetate

The reaction between aryl azides and ethyl acetoacetate represents a fundamental approach for constructing triazole rings [1]. This methodology involves the nucleophilic attack of the enolate form of ethyl acetoacetate on aryl azides, followed by cyclization to form the triazole core. The process typically requires the presence of organic bases such as diethylamine or 1,8-diazabicyclo[5.4.0]undec-7-ene as catalysts [1] [2].

The reaction mechanism proceeds through initial deprotonation of ethyl acetoacetate to generate the corresponding enolate, which then undergoes 1,3-dipolar cycloaddition with the azide functionality. The resulting triazoline intermediate subsequently undergoes aromatization through elimination of hydroxide ion, yielding the desired 5-hydroxy-1,2,3-triazole derivatives [1]. Under optimized conditions using acetonitrile as solvent at 50°C, this approach consistently delivers yields ranging from 90-95% for various substituted aryl azides [1].

For the specific synthesis of 1-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid, the 4-fluorophenyl azide precursor undergoes cycloaddition with the appropriately substituted acetoacetic ester derivative. The fluorine substituent on the phenyl ring influences the electronic properties of the azide, typically enhancing its reactivity due to the electron-withdrawing nature of the fluorine atom .

Cyclization Methods for Triazole Ring Formation

Traditional cyclization approaches for 1,2,4-triazole synthesis rely on the condensation of hydrazine derivatives with carboxylic acid derivatives or their functional equivalents [4] [5]. The formation of 1,2,4-triazole rings typically involves the nucleophilic attack of hydrazine nitrogen atoms on electrophilic carbon centers, followed by intramolecular cyclization and water elimination [4].

The Einhorn-Brunner reaction represents a classical method where thiosemicarbazide undergoes acylation with formic acid, followed by cyclization to form 1,2,4-triazole-3-thiol derivatives [5]. Subsequent oxidation using nitric acid or hydrogen peroxide converts the thiol functionality to the desired triazole [5]. The Pellizzari reaction provides an alternative route through the cyclization of acylhydrazones under acidic conditions [5].

For the target compound, cyclization can be achieved through the reaction of 4-fluorobenzoyl hydrazine with appropriate methyl-substituted carboxylic acid derivatives under dehydrating conditions. The reaction typically proceeds at elevated temperatures (80-120°C) in the presence of polyphosphoric acid or phosphorus oxychloride as cyclization agents [4]. Yields typically range from 55-95% depending on the specific reaction conditions and substrate substitution patterns [4].

Functionalization of Preformed Triazole Structures

Post-synthetic modification of preformed triazole rings offers strategic advantages for introducing specific substituents at predetermined positions [6]. The triazole core provides multiple sites for functionalization, including the nitrogen atoms and carbon positions, allowing for systematic structural elaboration [6].

Alkylation reactions at triazole nitrogen atoms can be accomplished using alkyl halides under basic conditions. The regioselectivity of alkylation depends on the electronic properties of the triazole ring and the nature of the alkylating agent [6]. For N-arylation, copper-catalyzed cross-coupling reactions using aryl halides provide efficient access to N-aryl triazoles under mild conditions [6].

Carbon-hydrogen functionalization at the 5-position of 1,2,4-triazoles can be achieved through metalation followed by electrophilic quenching. Lithiation using butyllithium at low temperatures generates the corresponding organolithium species, which subsequently reacts with various electrophiles including carbon dioxide to introduce carboxylic acid functionality [7]. Alternative approaches involve palladium-catalyzed direct arylation or borylation reactions at the triazole C-H bonds [7].

Modern Synthetic Strategies

Continuous Flow Synthesis Techniques

Continuous flow chemistry has revolutionized triazole synthesis by providing enhanced control over reaction parameters and improved safety profiles [8] [9] [10]. Flow reactors enable precise temperature and residence time control, leading to improved yields and selectivities compared to traditional batch processes [8] [11].

The copper-catalyzed azide-alkyne cycloaddition reaction benefits significantly from flow conditions, where copper-on-charcoal serves as a heterogeneous catalyst [11]. Under optimized flow conditions using dichloromethane as solvent at 110°C with residence times of approximately 129 seconds, quantitative conversion to 1,4-disubstituted 1,2,3-triazoles is achieved [11]. The continuous nature of the process allows for gram-scale production while maintaining consistent product quality [11].

Multi-step flow protocols have been developed for the synthesis of 1,4-disubstituted 1,2,3-triazoles starting from α,β-unsaturated carbonyls [9]. These protocols combine β-azidation reactions with subsequent copper-catalyzed azide-alkyne cycloaddition in sequential flow reactors. The use of aqueous acetonitrile azeotrope as solvent provides excellent catalytic performance while enabling solvent recovery and reuse [9].

For 1-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid synthesis, flow conditions can be adapted to accommodate the specific electronic requirements of the fluorinated substrate. The electron-withdrawing fluorine substituent may require modified catalyst loadings or adjusted residence times to achieve optimal conversion [11].

Metal-Free Synthetic Processes

Metal-free synthetic approaches address environmental and cost concerns associated with transition metal catalysts while maintaining high synthetic efficiency [12] [13] [14]. These methodologies rely on organocatalysis, thermal activation, or photochemical processes to achieve triazole formation [14].

The reaction between organic azides and ethenesulfonyl fluoride represents a breakthrough in metal-free triazole synthesis [13] [15]. This transformation proceeds through a 1,3-dipolar cycloaddition-elimination mechanism, where the initial cycloaddition is followed by rapid elimination of sulfur dioxide and hydrogen fluoride [13]. The reaction tolerates a wide range of functional groups and provides excellent yields (up to 98%) without requiring chromatographic purification [13].

Another metal-free approach utilizes the direct conversion of primary amines and ketones to 1,5-disubstituted 1,2,3-triazoles using 4-nitrophenyl azide as a renewable dinitrogen source [12]. This organocascade process operates under mild conditions and demonstrates broad substrate scope, including both aliphatic and aromatic substrates [12].

The synthesis of 1-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid through metal-free processes can be achieved using thermal cycloaddition between appropriate azide and alkyne precursors. The reaction benefits from the electron-withdrawing fluorine substituent, which enhances the electrophilicity of the azide and facilitates cycloaddition [12].

Green Chemistry Approaches for Sustainable Synthesis

Green chemistry principles have been extensively applied to triazole synthesis, emphasizing the use of environmentally benign solvents, renewable feedstocks, and energy-efficient processes [16] [17] [18]. Water-compatible synthesis methods have gained particular attention due to their environmental advantages and biocompatibility [16] [19].

Deep eutectic solvents have emerged as sustainable alternatives to conventional organic solvents [16]. Copper-acidic deep eutectic solvents combining copper salts, choline chloride, and gallic acid facilitate triazole synthesis under base-free conditions with excellent yields (up to 98%) [16]. These solvent systems demonstrate excellent recyclability and stability, supporting multiple reaction cycles without performance degradation [16].

Ultrasonic irradiation provides an energy-efficient activation method for triazole synthesis [18] [19]. Water-compatible copper complexes bearing bis(3,5-dimethyl-1H-pyrazol-1-yl)methane ligands catalyze three-component click reactions from alkyl halides, sodium azide, and terminal alkynes under ultrasonic conditions [19]. This approach achieves high atom economy with low catalyst loadings (0.5-1 mol%) and broad substrate scope [19].

Mechanochemical synthesis using planetary ball mills represents another green approach, eliminating the need for organic solvents entirely [18]. Ball milling conditions enable the synthesis of 1,2,4-triazoles from hydralazine precursors with quantitative conversion in minutes rather than hours [18]. The process demonstrates superior green metrics compared to solution-phase methods, with significantly reduced environmental factors [18].

Mechanistic Considerations

Formation Mechanism of the 1,2,4-Triazole Ring

The formation mechanism of 1,2,4-triazole rings involves multiple elementary steps depending on the specific synthetic approach employed [20] [21]. The most common pathway proceeds through initial nucleophilic attack followed by cyclization and aromatization steps [21].

In the condensation approach using hydrazine derivatives and carboxylic acid equivalents, the mechanism initiates with nucleophilic attack of hydrazine nitrogen on the carbonyl carbon [21]. This forms an acylhydrazine intermediate, which subsequently undergoes intramolecular cyclization through attack of the terminal nitrogen on an electrophilic carbon center [21]. The cyclization step is often rate-determining and requires activation through protonation or coordination to Lewis acidic centers [21].

For cycloaddition-based approaches, the mechanism involves concerted [3+2] cycloaddition between azide dipoles and appropriate dipolarophiles [20]. The reaction proceeds through a highly organized transition state where bond formation occurs simultaneously at both termini of the azide group [20]. The resulting triazoline intermediate undergoes rapid aromatization through elimination of small molecules such as water or hydrogen fluoride [20].

The specific case of 1-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid formation involves coordination of the fluorinated aryl group to the triazole nitrogen, which influences the electronic distribution within the ring system . The electron-withdrawing fluorine substituent stabilizes negative charge development during the cyclization process, potentially accelerating ring closure .

Regioselectivity in Synthetic Pathways

Regioselectivity in triazole synthesis depends on the electronic and steric properties of the reacting partners as well as the reaction conditions employed [20] [22] [23]. The selectivity between 1,4- and 1,5-disubstituted products in 1,2,3-triazole synthesis is particularly sensitive to the nature of the catalyst and reaction environment [23].

Copper-catalyzed azide-alkyne cycloaddition reactions exhibit high regioselectivity for 1,4-disubstituted products due to the coordination of copper to the alkyne terminus [23]. The copper center activates the alkyne toward nucleophilic attack while directing the regioselectivity through chelation effects [23]. Electronic factors also contribute, with electron-deficient alkynes favoring 1,4-selectivity due to increased electrophilicity at the terminal carbon [23].

Ruthenium-catalyzed reactions typically favor 1,5-disubstituted products through a different mechanistic pathway involving metallacyclic intermediates [23]. The larger ionic radius of ruthenium compared to copper leads to different coordination geometries and altered regioselectivity patterns [23]. Temperature effects can also influence regioselectivity, with higher temperatures sometimes leading to thermodynamic control and altered product distributions [20].

For 1,2,4-triazole synthesis, regioselectivity issues arise in the positioning of substituents around the triazole ring [22]. The use of different starting materials and reaction conditions can direct substitution to specific positions, with N-alkylation and C-functionalization requiring distinct synthetic strategies [22].

Stereoelectronic Effects on Reaction Outcomes

Stereoelectronic effects play crucial roles in determining the efficiency and selectivity of triazole formation reactions [24] [25]. These effects arise from the interaction between electronic structure and molecular geometry, influencing both reaction rates and product distributions [25].

In 1,2,4-triazole-derived systems, the nitrogen lone pairs and π-system interactions create significant stereoelectronic influences [24]. The orientation of substituents relative to the triazole plane affects the electron density distribution and subsequent reactivity patterns [24]. Bulky substituents such as 2,6-diisopropylphenyl groups adopt perpendicular orientations to minimize steric interactions, while smaller groups like phenyl maintain more flexible conformations [24].

Fluorine substituents exert particularly strong stereoelectronic effects due to their high electronegativity and small size . The fluorine atom in 4-fluorophenyl groups withdraws electron density through both inductive and resonance effects, influencing the reactivity of adjacent functional groups . This electron withdrawal can stabilize negative charge development in transition states, potentially accelerating nucleophilic attack processes .

Computational studies using density functional theory have revealed that stereoelectronic effects significantly influence activation barriers and reaction pathways [23]. Natural bond orbital analysis demonstrates the importance of orbital overlap in determining reaction feasibility and regioselectivity [25]. The energy of stereoelectronic interactions can be quantified through atoms-in-molecules analysis, providing quantitative measures of these effects [25].

Optimization Parameters

Solvent Effects on Reaction Efficiency

Solvent selection profoundly influences triazole synthesis efficiency through multiple mechanisms including substrate solubility, transition state stabilization, and catalyst performance [26] [27]. Polar aprotic solvents generally favor triazole formation by stabilizing charged intermediates and enhancing nucleophilicity [16].

Dimethyl sulfoxide emerges as an optimal solvent for many triazole syntheses due to its excellent solvating properties and chemical inertness [20]. The high dielectric constant of dimethyl sulfoxide stabilizes ionic intermediates while its aprotic nature prevents competitive solvation of nucleophilic centers [20]. For cesium carbonate-mediated reactions, dimethyl sulfoxide provides superior performance compared to acetonitrile or dimethylformamide [20].

Water-compatible systems have gained prominence due to environmental considerations and unique reactivity profiles [16] [19]. Aqueous media can enhance reaction rates through hydrophobic effects that bring organic reactants into close proximity [19]. However, water compatibility requires careful catalyst design to maintain activity in the presence of coordinating water molecules [19].

Continuous flow systems benefit from solvents with appropriate vapor pressures and thermal stability [26]. Dichloromethane provides excellent performance in flow reactors due to its suitable boiling point and inertness toward the catalyst and products [26]. The vapor pressure of approximately 7 bar at operating temperatures remains within the capabilities of standard back-pressure regulators [26].

Temperature and Pressure Considerations

Temperature optimization requires balancing reaction rate enhancement with selectivity preservation and thermal stability considerations [26] [28]. Higher temperatures generally accelerate triazole formation but may lead to side reactions or substrate decomposition [26].

For copper-catalyzed flow systems, optimal temperatures typically range from 110-120°C, providing quantitative conversion while maintaining catalyst stability [26]. Lower temperatures (70-90°C) result in incomplete conversion and extended reaction times, while temperatures above 150°C may cause catalyst deactivation or substrate degradation [26].

Pressure effects are generally minimal in triazole synthesis except when volatile reagents or solvents are employed [26]. Flow systems operating with pressurized solvents benefit from back-pressure regulation to maintain liquid phase conditions and prevent premature vaporization [26]. Typical operating pressures of 7-10 bar provide adequate control without requiring specialized high-pressure equipment [26].

Microwave heating offers rapid temperature ramping and uniform heating profiles that can enhance reaction efficiency [29]. Microwave-assisted synthesis typically operates at higher temperatures (150-200°C) for shorter durations (2-10 minutes), achieving comparable or superior yields to conventional heating [17] [29].

Catalyst Selection and Development

Catalyst selection significantly impacts both reaction efficiency and environmental sustainability of triazole synthesis [11] [30]. Heterogeneous catalysts offer advantages in terms of recyclability and ease of separation, while homogeneous systems often provide higher activity and selectivity [30].

Copper-on-charcoal represents an effective heterogeneous catalyst for azide-alkyne cycloaddition reactions [11]. The catalyst demonstrates excellent stability with consistent performance over 24-hour continuous operation [11]. The copper loading (approximately 1 mmol Cu per gram of catalyst) provides optimal activity while minimizing metal consumption [11].

Copper-stabilizing ligands enhance catalyst performance and reduce side reactions in bioconjugation applications [31]. Ligands such as tris(1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine and bis(2-pyridylmethyl)amine accelerate cycloaddition rates while preventing oxidative damage to sensitive substrates [31]. However, these ligands may complicate product purification and increase overall reaction costs [31].

Metal-free catalytic systems eliminate concerns about metal contamination and toxicity [14]. Organocatalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene provide sufficient basicity to promote triazole formation while maintaining mild reaction conditions [14]. These systems are particularly valuable for pharmaceutical applications where metal residues must be minimized [14].

Purification Strategies and Yield Enhancement

Purification strategies must balance product recovery with purity requirements while minimizing environmental impact and processing costs [29] [32]. Traditional chromatographic methods provide high purity but generate significant solvent waste and require time-intensive processing [29].

Crystallization offers an environmentally friendly purification approach for triazole products that exhibit favorable crystallization behavior [33]. The method typically achieves 60-85% yield recovery while providing excellent purity for crystalline products [33]. However, the approach is limited to compounds that form well-defined crystal lattices [33].

Solid-phase synthesis enables simplified purification through polymer-supported reagents and scavengers [29]. This approach facilitates automated synthesis and purification protocols while achieving yield recoveries of 85-98% [29]. The technique is particularly valuable for library synthesis and high-throughput screening applications [29].

Flow chemistry purification utilizes in-line separation techniques to minimize product handling and processing time [11]. Continuous processing achieves yield recoveries of 90-98% while reducing overall processing time and solvent consumption [11]. The approach is well-suited to large-scale production where continuous operation provides economic advantages [11].